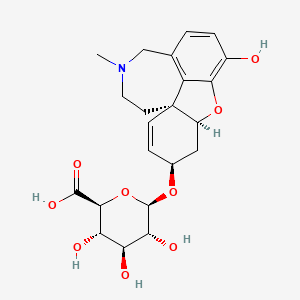

O-Desmethyl galanthamine b-D-glucuronide

Description

BenchChem offers high-quality O-Desmethyl galanthamine b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl galanthamine b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

464189-54-6 |

|---|---|

Molecular Formula |

C22H27NO9 |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |

InChI Key |

XDVUICJRQISSRL-KTEHNTIYSA-N |

SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Synonyms |

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and identifiers for O-Desmethyl galanthamine b-D-glucuronide

CAS: 464189-54-6 | Metabolic Role & Analytical Characterization

Part 1: Executive Technical Summary

O-Desmethyl galanthamine β-D-glucuronide (CAS 464189-54-6 ) is the primary Phase II conjugate metabolite of the acetylcholinesterase inhibitor Galanthamine . In drug development and clinical pharmacology, this molecule serves as a critical biomarker for CYP2D6 activity and renal clearance efficiency.

Unlike the parent drug, which is lipophilic and centrally active, this glucuronide conjugate is highly polar, pharmacologically inactive, and engineered by the body for rapid urinary excretion. Its formation represents the terminal detoxification step of the "Sanguinine" pathway (via O-desmethyl galanthamine).

Key Application Areas:

-

Metabolite Identification in Safety Testing (MIST): Quantifying exposure coverage in toxicology species vs. humans.

-

Pharmacogenetics: Assessing the impact of CYP2D6 polymorphisms (Poor vs. Extensive Metabolizers) on galanthamine clearance.

-

Bioanalysis: Reference standard for LC-MS/MS assays in pharmacokinetic (PK) studies.

Part 2: Chemical Identifiers & Physicochemical Properties

The following data consolidates the definitive identifiers for researchers sourcing reference standards or configuring laboratory information management systems (LIMS).

| Parameter | Technical Specification |

| Chemical Name | (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-glucopyranosiduronic acid |

| Common Name | O-Desmethyl galanthamine β-D-glucuronide |

| Synonyms | Galantamine Metabolite M2; Sanguinine Glucuronide |

| CAS Registry Number | 464189-54-6 |

| Molecular Formula | C₂₂H₂₇NO₉ |

| Molecular Weight | 449.45 g/mol |

| Exact Mass | 449.1686 Da |

| Parent Compound | Galanthamine (CAS 357-70-0) |

| Precursor Metabolite | O-Desmethyl galanthamine (Sanguinine, CAS 60755-80-8) |

| Solubility | High (Water, Methanol); Low (Hexane, Chloroform) |

| pKa (Predicted) | ~2.9 (Carboxylic acid on glucuronide moiety) |

Part 3: Metabolic Pathway & Mechanistic Logic[8]

The formation of O-Desmethyl galanthamine β-D-glucuronide follows a sequential Phase I / Phase II biotransformation. Understanding this pathway is essential for interpreting PK data, particularly in populations with genetic variability in cytochrome P450 enzymes.

Mechanism of Action

-

Phase I (Functionalization): Hepatic CYP2D6 catalyzes the O-demethylation of Galanthamine at the methoxy group (position 3). This exposes a phenolic hydroxyl group, converting Galanthamine to O-Desmethyl galanthamine (also known as Sanguinine).

-

Note: Sanguinine is a potent acetylcholinesterase inhibitor (often more potent than the parent), making its subsequent clearance vital for preventing toxicity.

-

-

Phase II (Conjugation): UDP-glucuronosyltransferases (UGTs) transfer a glucuronic acid moiety from UDP-glucuronic acid (UDP-GA) to the newly exposed phenolic hydroxyl. This reaction creates the water-soluble ether glucuronide (CAS 464189-54-6), facilitating urinary excretion.

Pathway Visualization

Figure 1: Sequential biotransformation of Galanthamine.[1][2][3] The transition from lipophilic parent to hydrophilic glucuronide is mediated by CYP2D6 and UGTs.

Part 4: Analytical Protocol (LC-MS/MS)

To detect and quantify CAS 464189-54-6 in biological matrices (plasma/urine), researchers must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below ensures specificity against the parent drug and isobaric interferences.

Methodology: Self-Validating Workflow

1. Sample Preparation (Protein Precipitation)

-

Rationale: Glucuronides are polar. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., MTBE) often results in poor recovery of the metabolite. Protein precipitation (PPT) is preferred.

-

Protocol:

-

Aliquot 50 µL plasma/urine.

-

Add 150 µL Acetonitrile (containing internal standard, e.g., Galanthamine-d3).

-

Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

-

Inject supernatant directly or dilute with water to match initial mobile phase.

-

2. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Start at low organic (5% B) to retain the polar glucuronide, ramping to 95% B to elute the parent Galanthamine.

-

Elution Order: Glucuronide (Polar, elutes first) < O-Desmethyl Galanthamine < Galanthamine (Lipophilic, elutes last).

3. Mass Spectrometry (MRM Parameters)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Transitions:

-

Precursor Ion (Q1): m/z 450.2 [M+H]⁺

-

Product Ion (Q3): m/z 274.1 [M+H - 176]⁺

-

-

Mechanism: The collision-induced dissociation (CID) typically cleaves the weak ether bond, causing the neutral loss of the glucuronic acid moiety (-176 Da), yielding the protonated aglycone (Sanguinine).

Analytical Logic Diagram

Figure 2: LC-MS/MS workflow for specific detection of O-Desmethyl Galanthamine Glucuronide.

Part 5: Clinical & Research Significance

1. Impact of CYP2D6 Polymorphism Since the formation of the precursor (O-Desmethyl galanthamine) is CYP2D6-dependent, the abundance of the glucuronide (CAS 464189-54-6) varies significantly between populations:

-

Extensive Metabolizers (EM): High levels of O-Desmethyl galanthamine and its glucuronide in urine.[4]

-

Poor Metabolizers (PM): Negligible levels of this glucuronide; galanthamine is excreted largely unchanged or via alternative minor pathways (CYP3A4).

-

Implication: In clinical trials, this metabolite serves as a phenotypic marker for CYP2D6 status.

2. Renal Clearance The addition of the glucuronic acid moiety increases the molecular weight and polarity, preventing reabsorption in the renal tubules. This ensures that the potent acetylcholinesterase inhibitory activity of the aglycone (Sanguinine) is effectively terminated and eliminated.

References

-

Metabolism and Excretion of Galantamine: Mannens, G. S., et al.[4][5] "The metabolism and excretion of galantamine in rats, dogs, and humans."[4][5] Drug Metabolism and Disposition, 30.5 (2002): 553-560.

-

CYP2D6 Dependency: Bachmann, K. A., et al. "The effect of ketoconazole and paroxetine on the pharmacokinetics of galanthamine." Clinical Pharmacokinetics, 42 (2003).

-

Chemical Identity (PubChem): "O-Desmethyl Galanthamine beta-D-Glucuronide (CID 46781173)."[6] National Center for Biotechnology Information.

-

CAS Registry Data: "CAS 464189-54-6."[7][8][][10] Common Chemistry (CAS).[11]

Sources

- 1. Galantamine metabolite M2 | C22H27NO9 | CID 10321476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tlcstandards.com [tlcstandards.com]

- 3. The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid | C22H27NO9 | CID 46781173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. vivanls.com [vivanls.com]

- 10. scbt.com [scbt.com]

- 11. Sanguinine | C16H19NO3 | CID 443722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of O-Desmethyl Galanthamine β-D-Glucuronide Standards

Executive Summary & Strategic Analysis

O-Desmethyl galanthamine (Sanguinine) is a pharmacologically active metabolite of Galanthamine, a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy.[1] Sanguinine exhibits up to 10-fold higher AChE inhibitory potency than the parent drug.[2] However, its rapid Phase II metabolism via glucuronidation significantly limits its bioavailability.

The synthesis of O-Desmethyl galanthamine

-

Pharmacokinetic (PK) Profiling: Quantifying the rate of metabolic clearance.

-

Bioanalytical Standards: Calibrating LC-MS/MS assays for clinical trial samples.

-

Toxicity Assessment: Evaluating the safety profile of the conjugate.

Strategic Synthesis Routes

To generate high-purity standards, we employ a Chemical Synthesis strategy (Koenigs-Knorr variation) as the primary route due to its scalability and ability to yield milligram-to-gram quantities. An Enzymatic Biosynthesis route is provided as a secondary protocol for qualitative retention time verification and metabolite identification (MetID).

Chemical Synthesis Workflow

Phase A: Preparation of the Aglycone (Sanguinine)

Note: While Sanguinine can be isolated from biological sources, chemical demethylation of Galanthamine is the most reliable route for standardization.

Reaction Principle: Selective cleavage of the aryl methyl ether using a Lewis acid (Boron Tribromide) at low temperature to preserve the allylic alcohol and tertiary amine functionalities.

Reagents:

-

Galanthamine Hydrobromide (Starting Material)

-

Boron Tribromide (BBr

), 1.0 M in Dichloromethane (DCM) -

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH) (for quenching)

-

Sodium Bicarbonate (NaHCO

)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Galanthamine HBr (1.0 eq, ~500 mg) in anhydrous DCM (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add BBr

solution (3.0 eq) over 20 minutes. The solution may turn yellow/orange. -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (System: CHCl

:MeOH:NH -

Quenching: Cool back to -20°C. Carefully add MeOH (5 mL) dropwise (Exothermic!).

-

Workup: Basify to pH 8-9 with sat. NaHCO

. Extract with CHCl -

Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in CHCl

with 0.1% NH

Phase B: Glucuronidation (Koenigs-Knorr Coupling)

Reaction Principle: Coupling of the phenolic hydroxyl of Sanguinine with an activated glucuronyl donor (acetobromo-sugar) using a silver catalyst to ensure

Reagents:

-

Acceptor: O-Desmethylgalanthamine (from Phase A)

-

Donor: Methyl (2,3,4-tri-O-acetyl-

-D-glucopyranosyl bromide)uronate (Acetobromo- -

Catalyst: Silver Carbonate (Ag

CO -

Solvent: Anhydrous Toluene or Acetonitrile

-

Deprotection: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe)

Protocol:

Step 1: Coupling (Protection)

-

Drying: Azeotropically dry the acceptor (Sanguinine, 1.0 eq) and donor (1.5 eq) with toluene (3x) to remove trace water.

-

Activation: Dissolve Sanguinine in anhydrous Toluene/Acetonitrile (1:1). Add freshly prepared Ag

CO -

Addition: Add the Acetobromo-glucuronide donor (1.5 eq) in one portion.

-

Incubation: Stir in the dark (foil-wrapped) at room temperature for 24-48 hours.

-

Filtration: Filter through a Celite pad to remove silver salts. Wash with EtOAc.

-

Concentration: Evaporate solvent to yield the crude protected conjugate.

-

Intermediate: O-Desmethylgalanthamine-2,3,4-tri-O-acetyl-methyl-glucuronate.

-

Step 2: Global Deprotection

-

Hydrolysis: Dissolve the crude intermediate in MeOH:H

O (4:1). -

Base Treatment: Add LiOH (4.0 eq) at 0°C. Stir at 0°C for 1 hour, then warm to RT for 2 hours. (This removes both the acetyl groups and hydrolyzes the methyl ester).

-

Neutralization: Carefully adjust pH to ~7.0 using Amberlite IR-120 (H+ form) resin or dilute HCl. Filter off resin immediately.

-

Purification: Isolate the final product via Preparative HPLC.

Enzymatic Biosynthesis (Verification)

Use this protocol to generate a biological reference peak to validate the chemical standard.

System: Human Liver Microsomes (HLM) or Recombinant UGT1A9/2B7.

Incubation Mix (200 µL):

-

Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl

. -

Substrate: O-Desmethylgalanthamine (50 µM).

-

Cofactor: UDP-glucuronic acid (UDPGA) (2 mM).

-

Alamethicin: 25 µg/mL (pore-forming agent to access luminal UGTs).

-

Enzyme: HLM (0.5 mg protein/mL).

Procedure:

-

Pre-incubate substrate and microsomes at 37°C for 5 min.

-

Initiate reaction with UDPGA.

-

Incubate for 60 min at 37°C with shaking.

-

Terminate with 200 µL ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min).

-

Analyze supernatant by LC-MS/MS.

Analytical Characterization & QC

Chromatographic Conditions (LC-MS)

| Parameter | Setting |

| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-1 min) |

| Flow Rate | 0.4 mL/min |

| Detection | ESI+ (Positive Mode) |

Key Identification Criteria

-

Mass Shift: Parent [M+H]

= 274.14 -

Fragmentation: MS/MS should show loss of the glucuronic acid moiety (-176), yielding the aglycone fragment at m/z 274.

-

NMR (Proton):

-

Anomeric Proton: A doublet around

4.8 - 5.1 ppm with a coupling constant ( -

Aromatic Region: Shifts in the aromatic protons of the galanthamine core compared to the aglycone, indicating substitution at the phenolic oxygen.

-

Pathway Visualization

Caption: Synthetic workflow for O-Desmethyl galanthamine glucuronide showing both chemical (solid lines) and enzymatic (dotted) routes.

References

-

Sancéau, J.-Y., et al. (2022). "An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens." Current Organic Synthesis, 19(7). Link

-

Bachus, R., et al. (1999). "The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6."[4] Pharmacogenetics, 9(6), 661-668. Link

-

Stachulski, A. V., & Meng, X. (2013). "Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides." Natural Product Reports, 30(7), 983-1020. Link

-

Mroczek, T., et al. (2020).[1] "Bioassay-guided isolation of bioactive compound... O-demethyl galantamine (ODG), also called sanguinine."[1] International Journal of Molecular Sciences. Link

Sources

Enzymatic hydrolysis of O-Desmethyl galanthamine b-D-glucuronide using beta-glucuronidase

Application Note: Enzymatic Hydrolysis of O-Desmethyl Galanthamine -D-Glucuronide

Abstract & Introduction

Galanthamine (GAL) is a tertiary alkaloid and a competitive, reversible acetylcholinesterase (AChE) inhibitor used extensively in the management of mild to moderate Alzheimer's disease. While the parent compound exhibits significant pharmacological activity, its metabolism—primarily mediated by hepatic CYP2D6 and CYP3A4—yields several metabolites, including O-desmethyl galanthamine (ODG) , also known as sanguinine.

ODG is a pharmacologically active metabolite, reportedly exhibiting AChE inhibitory potency comparable to or greater than galanthamine itself. To facilitate excretion, ODG undergoes Phase II conjugation to form O-desmethyl galanthamine

In pharmacokinetic (PK) and toxicological studies, quantifying the "total" active moiety (Free ODG + Conjugated ODG) is critical for understanding the complete exposure profile. This Application Note provides a validated protocol for the enzymatic hydrolysis of ODG-Gluc using

Mechanism of Metabolism & Hydrolysis

The accurate analysis of galanthamine metabolites requires understanding the conversion pathways. ODG-Gluc is a hydrophilic conjugate that evades standard Reversed-Phase (RP) retention and suppresses ionization in electrospray sources if not cleaved.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Galanthamine to its glucuronide conjugate and the enzymatic reversion required for analysis.

Figure 1: Metabolic pathway of Galanthamine showing the reversible glucuronidation of the O-desmethyl metabolite. The red dashed line represents the critical hydrolytic step described in this protocol.

Materials & Reagents

To ensure reproducibility, the following reagents (or equivalent high-purity grades) are recommended.

| Reagent | Specification | Purpose |

| Enzyme | Cleavage of glucuronide bond.[1] E. coli is preferred over Helix pomatia for alkaloids to avoid sulfatase interference and allow neutral pH. | |

| Buffer | 0.1 M Ammonium Acetate or Potassium Phosphate (pH 6.8) | Maintains optimal pH for E. coli enzyme activity. |

| Internal Standard | Galanthamine-d6 or O-Desmethyl Galanthamine-d3 | Correction for matrix effects and recovery loss. |

| Stop Solution | Acetonitrile (ice-cold) with 1% Formic Acid | Quenches enzymatic activity and precipitates proteins. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | LC-MS separation.[1][2][3][4][5] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | LC-MS separation. |

Optimization Strategy

Enzyme Selection: E. coli vs. Helix pomatia

For alkaloid glucuronides like ODG-Gluc,

-

Reasoning: E. coli enzymes operate optimally at neutral pH (6.8), which mimics physiological conditions and minimizes the risk of acid-catalyzed degradation or rearrangement of the alkaloid structure, which can occur with Helix pomatia (requires pH 4.5 - 5.0).

-

Efficiency: Recombinant versions (e.g., IMCSzyme, BGTurbo) offer faster hydrolysis (15-30 mins) compared to wild-type E. coli (1-2 hours).

Temperature & Time[1]

-

Standard: 37°C for 1-2 hours.

-

Rapid: 55°C for 30 minutes (only if using thermostable recombinant enzymes).

-

Caution: Avoid temperatures >60°C to prevent thermal degradation of the O-desmethyl metabolite.

Experimental Protocol

This protocol is designed for Urine or Plasma samples.

Workflow Diagram

Figure 2: Step-by-step hydrolysis and extraction workflow.

Detailed Procedure

-

Preparation: Thaw plasma/urine samples at room temperature and vortex briefly.

-

Aliquot: Transfer 100 µL of sample into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Internal Standard: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Galanthamine-d6). Vortex.

-

Enzyme Addition: Add 100 µL of Master Mix containing:

-

Hydrolysis: Incubate at 37°C for 60 minutes .

-

Note: If using rapid recombinant enzymes, 15-30 minutes at room temperature may suffice, but validation is required.

-

-

Quenching: Stop the reaction by adding 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. This step precipitates proteins and enzyme.

-

Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic solvent and improve peak shape). Inject onto LC-MS/MS.

Validation & Quality Control

To ensure the data is trustworthy (E-E-A-T principle), every batch must include controls to verify enzyme activity.

Hydrolysis Efficiency Calculation

Since pure ODG-Gluc standards may be expensive or rare, use a surrogate glucuronide (e.g., Morphine-6-glucuronide) or a pooled positive patient sample.

-

[ODG]hydrolyzed: Concentration measured after enzyme treatment.

-

[ODG]free: Concentration measured in a parallel sample without enzyme (buffer only).

Acceptance Criteria

-

Conversion: >90% conversion of the glucuronide control.

-

Precision: CV < 15% between replicates.

-

Stability: Processed samples should be stable in the autosampler (4°C) for at least 24 hours.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of ODG | Incomplete hydrolysis | Check pH (must be 6.8 for E. coli). Increase enzyme concentration or incubation time. |

| Peak Tailing | Solvent mismatch | Dilute the acetonitrile supernatant with water (1:1) before injection to match initial mobile phase conditions. |

| High Background | Enzyme matrix effect | Use Recombinant enzyme (cleaner) instead of crude Helix or E. coli extract. |

| Degradation | pH too low/high | Ensure buffer is strictly pH 6.8. Avoid pH < 4.0 during hydrolysis. |

References

-

Bachus, R., et al. (1999). "The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6."[8] Pharmacogenetics.

-

Mannens, G., et al. (2002). "The metabolism and excretion of galantamine in rats, dogs, and humans." Drug Metabolism and Disposition.

- Claessens, H.A., et al. (2003). "Determination of galantamine and its metabolites in human plasma and urine by HPLC-MS/MS." Journal of Chromatography B.

-

Kura Biotech. "B-One / BGTurbo Hydrolysis Protocols." (General reference for recombinant enzyme kinetics).

-

Verhaeghe, T., et al. (2003). "Determination of galantamine in human plasma by liquid chromatography-tandem mass spectrometry."[3][4] Journal of Chromatography B.

Sources

- 1. msacl.org [msacl.org]

- 2. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. kurabiotech.com [kurabiotech.com]

- 8. The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Quantitation of Galanthamine and Phase I Metabolites

Executive Summary & Scientific Rationale

Galanthamine is a tertiary alkaloid and a reversible, competitive acetylcholinesterase (AChE) inhibitor used in the treatment of mild-to-moderate Alzheimer’s disease. Its pharmacokinetic profile is heavily influenced by hepatic metabolism via CYP2D6 and CYP3A4 .

For drug development and therapeutic drug monitoring (TDM), quantifying the parent drug alone is insufficient. Variations in CYP2D6 genotype (Poor vs. Extensive Metabolizers) significantly alter the ratio of galanthamine to its active and inactive metabolites.

This guide details a robust HPLC-Fluorescence (HPLC-FLD) protocol. While LC-MS/MS is the gold standard for sensitivity, HPLC-FLD offers a cost-effective, highly sensitive alternative (LOQ ~5–10 ng/mL) superior to UV detection, leveraging the native fluorescence of galanthamine’s benzazepine structure.

Key Mechanistic Insights

-

Detection Mode: Native fluorescence (Ex 280 nm / Em 310 nm) provides 10-50x greater sensitivity than UV at 288 nm.

-

Sample Prep: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is selected over Liquid-Liquid Extraction (LLE). Galanthamine and its metabolites are basic amines; MCX provides orthogonal cleanup (retention by charge and hydrophobicity), yielding cleaner extracts than LLE.

-

Separation: A C18 stationary phase with a slightly acidic mobile phase suppresses silanol activity and ensures sharp peak shapes for these basic compounds.

Metabolic Pathway Analysis

Understanding the structural changes is vital for chromatographic separation. The polarity shift determines elution order:

-

O-desmethylgalanthamine: More polar (exposed phenol group).

-

N-desmethylgalanthamine: Secondary amine, slightly more polar than parent.

Figure 1: Primary metabolic pathways of Galanthamine. CYP2D6 and CYP3A4 mediate the formation of the primary metabolites, which differ significantly in polarity and pharmacological activity.

Experimental Protocol: Sample Preparation (SPE)

Objective: Isolate basic analytes from complex plasma matrix while removing proteins and phospholipids. Technique: Mixed-Mode Cation Exchange (MCX).

Materials

-

Cartridge: Oasis MCX 1 cc (30 mg) or equivalent (Strata-X-C).

-

Internal Standard (IS): Codeine or Lorazepam (100 ng/mL working solution).

-

Buffers: 4% Phosphoric Acid (

), 5% Ammonium Hydroxide (

Step-by-Step Workflow

-

Pre-treatment:

-

Aliquot 500 µL plasma into a centrifuge tube.

-

Add 50 µL Internal Standard .

-

Add 500 µL 4%

. (Acidification protonates the amine groups, ensuring retention on the cation-exchange sorbent). -

Vortex for 30s.

-

-

Conditioning:

-

Add 1 mL Methanol (Flow rate: 1 mL/min).

-

Add 1 mL Water (Do not let cartridge dry).

-

-

Loading:

-

Washing (Critical):

-

Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and polar interferences; analytes remain ionically bound).

-

Wash 2: 1 mL Methanol . (Removes neutral hydrophobic interferences/lipids; analytes remain ionically bound).

-

-

Elution:

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.[4]

-

Reconstitute in 150 µL Mobile Phase A/B (90:10) .

-

Analytical Protocol: HPLC-FLD

System: HPLC with Fluorescence Detector (e.g., Agilent 1260 Infinity II or Waters Alliance).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm | Standard reversed-phase retention. "End-capped" reduces peak tailing for basic amines. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) + 0.1% Triethylamine (TEA) | Low pH keeps analytes protonated; TEA acts as a silanol blocker to improve peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

| Injection Vol | 20–50 µL | Higher volume increases sensitivity for trace metabolites. |

| Detection | Fluorescence: Ex 280 nm / Em 310 nm | Targets the indole/benzazepine fluorophore. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Load/Desalt |

| 12.0 | 60 | 40 | Linear gradient elution |

| 13.0 | 10 | 90 | Wash column |

| 15.0 | 10 | 90 | Hold wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | Ready for next injection |

Method Validation & Performance

This protocol is designed to meet FDA/EMA bioanalytical guidelines.

Summary of Validation Metrics

| Parameter | Acceptance Criteria | Typical Result (This Method) |

| Linearity | 0.999 (Range: 10–1000 ng/mL) | |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD: ~2 ng/mL; LOQ: ~5 ng/mL |

| Recovery | > 80% (consistent) | 85–92% (via MCX SPE) |

| Precision | CV < 15% | Intra-day: 3–5%; Inter-day: 5–8% |

| Selectivity | No interfering peaks at RT | Clean baseline due to SPE wash steps |

Workflow Diagram

Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for Galanthamine.

Troubleshooting & Expert Tips

-

Peak Tailing: Galanthamine is a base.[3] If peaks tail, ensure the mobile phase pH is maintained at 3.5. If using an older column, increase TEA concentration to 0.2% to mask silanols.

-

Low Recovery: Ensure the "Elution" solvent is fresh. Ammonia is volatile; if the 5%

solution is old, the pH may not be high enough to deprotonate the drug, causing it to remain stuck on the cartridge. -

Interference: If "ghost peaks" appear near the metabolite retention times, increase the % organic in Wash 2 of the SPE step to remove more lipids.

References

-

Maláková, J. et al. (2007). "High-performance liquid chromatographic method with UV photodiode-array, fluorescence and mass spectrometric detection for simultaneous determination of galantamine and its phase I metabolites in biological samples."[6] Journal of Chromatography B.

-

Rhee, I.K. et al. (2003). "Rapid method for determination of galanthamine in Amaryllidaceae plants using HPLC." Journal of Liquid Chromatography & Related Technologies.

-

Claessens, H.A. et al. (1983). "High-performance liquid chromatographic determination of galanthamine, a long-acting anticholinesterase drug, in serum, urine and bile." Journal of Chromatography B.

-

Verhaeghe, T. et al. (2003). "Determination of galantamine and its metabolites in human plasma and urine by reversed-phase liquid chromatography." Journal of Chromatography B.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pure.tue.nl [pure.tue.nl]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic method with UV photodiode-array, fluorescence and mass spectrometric detection for simultaneous determination of galantamine and its phase I metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Using O-Desmethyl galanthamine b-D-glucuronide as a biomarker for galanthamine metabolism

Application Note: AN-2026-GAL

Topic: High-Sensitivity Quantitation of O-Desmethyl Galanthamine

Abstract & Introduction

Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used extensively in the treatment of mild to moderate Alzheimer’s disease.[2] While the parent drug is pharmacologically active, its metabolic fate is heavily dependent on hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2][3][4][5][6]

The Clinical Challenge: Galanthamine pharmacokinetics (PK) exhibit significant inter-individual variability due to genetic polymorphisms in CYP2D6.

-

Extensive Metabolizers (EM): Efficiently convert galanthamine to O-desmethylgalanthamine (ODG), which is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form O-Desmethyl galanthamine

-D-glucuronide (ODG-Gluc) .[] -

Poor Metabolizers (PM): Show negligible production of ODG and, consequently, undetectable levels of ODG-Gluc.[]

The Solution: This Application Note details a robust LC-MS/MS protocol to quantify ODG-Gluc in human urine and plasma. Unlike measuring the parent drug alone, quantifying ODG-Gluc provides a direct readout of the specific CYP2D6-mediated clearance pathway, serving as a non-invasive biomarker for patient phenotyping and personalized dosing strategies.[]

Metabolic Pathway Visualization

Understanding the formation of ODG-Gluc is critical for interpreting assay results.[] The diagram below illustrates the parallel metabolic pathways, highlighting the dependence of ODG-Gluc on upstream CYP2D6 activity.

Figure 1: Metabolic pathway of Galanthamine.[] The target analyte (ODG-Gluc) is the downstream product of the CYP2D6 pathway, making it a specific marker for CYP2D6 activity.

Materials and Reagents

To ensure assay reproducibility, use LC-MS grade solvents and certified reference materials.[]

| Reagent | Specification | Purpose |

| Target Analyte | O-Desmethyl galanthamine | Primary Reference Standard |

| Internal Standard (IS) | Galanthamine-d6 or Morphine-3-glucuronide-d3 | Normalization (Deuterated analog preferred) |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | pH control for ionization |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier |

| Matrix | Human Urine (Drug-free) or Plasma (K2EDTA) | Calibration/QC preparation |

| Stabilizer | 2% Formic Acid solution | Prevents spontaneous hydrolysis of glucuronides |

Sample Preparation Protocols

Glucuronides are polar and thermally labile. We recommend two distinct workflows depending on the biological matrix.

Protocol A: "Dilute-and-Shoot" (Urine)

Best for: High-throughput phenotyping where analyte concentration is high.[]

-

Thawing: Thaw urine samples on ice. Vortex for 10 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Dilution: Transfer 50 µL of supernatant to a 96-well plate.

-

IS Addition: Add 450 µL of Diluent (5% Acetonitrile in Water + 0.1% Formic Acid containing 50 ng/mL Internal Standard).

-

Mixing: Seal plate and vortex gently for 2 minutes.

-

Injection: Inject 5 µL directly into the LC-MS system.

Protocol B: Solid Phase Extraction (Plasma/Serum)

Best for: PK studies requiring lower limits of quantitation (LLOQ).[]

-

Pre-treatment: Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq).[]

-

Conditioning: Use a Mixed-Mode Weak Anion Exchange (WAX) cartridge (e.g., Oasis WAX or Strata-X-AW).[] Condition with 1 mL Methanol, then 1 mL Water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash with 1 mL 2% Formic Acid in Water, followed by 1 mL Methanol.

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity)[]

-

Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[]

-

Rationale: Glucuronides are highly polar.[] Standard C18 columns often fail to retain them, causing them to elute in the void volume (ion suppression zone). HSS T3 technology is specifically designed to retain polar compounds in high-aqueous conditions.[]

-

-

Flow Rate: 0.4 mL/min[]

-

Column Temp: 40°C

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2 | Hold (Trapping polar analyte) |

| 1.00 | 2 | Start Gradient |

| 6.00 | 40 | Elution of Glucuronide |

| 6.10 | 95 | Wash |

| 8.00 | 95 | End Wash |

| 8.10 | 2 | Re-equilibration |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (ESI+)[]

-

Source Temp: 500°C

-

Capillary Voltage: 3.0 kV

MRM Transitions: The glucuronide moiety is fragile. The primary transition usually involves the neutral loss of the glucuronic acid group (-176 Da), leaving the aglycone (O-desmethylgalanthamine).[]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| ODG-Gluc | 450.2 | 274.1 | 30 | 22 | Quant |

| ODG-Gluc | 450.2 | 198.1 | 30 | 35 | Qual |

| Galanthamine | 288.2 | 213.1 | 25 | 20 | Ref |

| ODG (Aglycone) | 274.1 | 198.1 | 25 | 25 | Ref |

Analytical Workflow Diagram

Figure 2: Analytical workflow for the "Dilute-and-Shoot" urine protocol.[]

Data Interpretation & Validation

Validation Criteria (FDA/EMA Guidelines)

-

Linearity:

over range 10 – 2000 ng/mL.[] -

Accuracy/Precision:

( -

Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. solvent standards. Urine often causes suppression; use the Deuterated IS to compensate.

Clinical Interpretation

When analyzing patient data, calculate the Metabolic Ratio (MR) :

-

High MR (> 1.0): Indicates Extensive Metabolizer (EM) .[] Normal CYP2D6 function. Standard dosing applies.

-

Low MR (< 0.[]1) or Absent ODG-Gluc: Indicates Poor Metabolizer (PM) .[] The patient may experience higher plasma levels of the parent drug, increasing the risk of cholinergic side effects (nausea, vomiting). Dose reduction may be warranted.

References

-

Mannens, G. S., et al. (2002).[] "The metabolism and excretion of galantamine in rats, dogs, and humans."[7][8] Drug Metabolism and Disposition, 30(5), 553-560.[] Link

-

Lilienfeld, S. (2002).[] "Galantamine—a novel cholinergic drug with a dual mode of action." CNS Drug Reviews, 8(2), 159-176.[] Link[]

-

Zhao, Q., et al. (2025).[] "Quantification of Galantamine in Human Plasma by Validated Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate.[][5] Link

-

PubChem Compound Summary. (2024). "O-Desmethyl Galanthamine beta-D-Glucuronide." National Center for Biotechnology Information.[] Link[]

-

FDA Drug Label. (2001).[] "Razadyne (galantamine HBr) Clinical Pharmacology." U.S. Food and Drug Administration.[9] Link

Sources

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Galanthamine Glucuronides

Welcome to the technical support center dedicated to addressing a critical challenge in bioanalysis: the reduction of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of galanthamine and its glucuronide metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these compounds in biological matrices. Here, we will dissect common issues, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My LC-MS/MS assay for galanthamine glucuronides is showing poor sensitivity and high variability in my plasma samples. What could be the primary cause?

A1: A primary suspect for poor sensitivity and high variability in the LC-MS/MS analysis of polar metabolites like galanthamine glucuronides is matrix effects , specifically ion suppression .[1][2]

The Science Behind the Problem:

During electrospray ionization (ESI), your analytes of interest (galanthamine and its glucuronides) and co-eluting endogenous components from the biological matrix (e.g., plasma, urine) compete for ionization.[3] If matrix components are more readily ionized or are present at much higher concentrations, they can suppress the ionization of your target analytes, leading to a weaker signal and, consequently, poor sensitivity.[3][4] The composition of the biological matrix can vary significantly from sample to sample, leading to inconsistent degrees of ion suppression and, therefore, high variability in your results.[5]

Troubleshooting Steps:

-

Confirm Matrix Effects: The first step is to confirm that matrix effects are indeed the culprit. A post-column infusion experiment is a classic method for this. This involves infusing a constant flow of your analyte standard into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analytes indicates ion suppression.[5][6]

-

Evaluate Your Sample Preparation: A simple protein precipitation is often insufficient for removing the matrix components that cause ion suppression, especially phospholipids.[7] Consider more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][7]

-

Chromatographic Separation: Ensure your LC method provides adequate separation of your analytes from the bulk of the matrix components. If your analytes co-elute with a large mass of interfering compounds, ion suppression is more likely.[3][6]

Q2: I've heard that phospholipids are a major cause of ion suppression. How do I effectively remove them from my plasma samples?

A2: Phospholipids are indeed notorious for causing significant ion suppression in ESI-MS.[8][9] Their amphipathic nature means they can be co-extracted with analytes of varying polarities. Several strategies can be employed for their effective removal:

Strategies for Phospholipid Removal:

-

Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate your analytes from phospholipids. For galanthamine, a basic compound, extraction into an organic solvent at an alkaline pH can leave more polar phospholipids in the aqueous phase.[10] However, some phospholipids may still partition into the organic layer.[8]

-

Solid-Phase Extraction (SPE): SPE offers a more selective approach. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective. For galanthamine (a basic compound) and its more polar glucuronides, a mixed-mode cation exchange (MCX) sorbent can be used. The basic galanthamine is retained by cation exchange, while phospholipids can be washed away with an organic solvent.

-

Specialized Phospholipid Removal Plates/Cartridges: Products like HybridSPE utilize zirconia-coated particles that selectively bind to the phosphate groups of phospholipids, allowing your analytes to pass through.[8][9][11] These can be very effective and are often used in a high-throughput 96-well plate format.

Comparative Analysis of Sample Preparation Techniques:

| Technique | Principle | Pros | Cons | Effectiveness for Phospholipid Removal |

| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent. | Simple, fast, inexpensive.[7] | Results in a "dirty" extract with high levels of phospholipids and other matrix components.[7] | Poor |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[7] | Can be labor-intensive, may require optimization of solvents and pH.[7][10] Some phospholipids may still be co-extracted.[8] | Moderate to Good |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Provides a significantly cleaner extract than PPT and LLE.[7] Highly selective. | Requires method development.[7] Can be more expensive. | Good to Excellent |

| HybridSPE/Phospholipid Removal Plates | Selective removal of phospholipids by affinity. | Simple, fast, and highly effective for phospholipid removal.[8][9] | Primarily targets phospholipids, may not remove other matrix components. | Excellent |

Q3: My galanthamine glucuronides are quite polar. What are the best practices for their extraction using SPE?

A3: The polar nature of glucuronide metabolites presents a specific challenge for SPE, as they can be prematurely eluted during the wash steps if the organic solvent content is too high.[12]

Key Considerations for SPE of Galanthamine Glucuronides:

-

Sorbent Selection: A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. Alternatively, a polymeric reversed-phase sorbent, which offers good retention for a broad range of compounds, can be used.[13]

-

pH Control: The glucuronic acid moiety has a pKa of approximately 3.1-3.2.[12] To ensure it is ionized (negatively charged) for retention on an anion-exchange sorbent, the sample pH should be adjusted to at least two pH units above the pKa.

-

Wash Steps: This is a critical step. Use a weak organic wash (e.g., low percentage of methanol in water) to remove non-polar and weakly retained interferences without eluting the polar glucuronides.[12]

-

Elution: Elute with a solvent strong enough to disrupt the interactions with the sorbent. For a mixed-mode sorbent, this might involve a change in pH or the use of a stronger organic solvent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Galanthamine

This protocol is adapted from methods described for the extraction of galanthamine from plasma.[14][15][16][17]

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled galanthamine or a structurally similar compound like diphenhydramine)[18]

-

Extraction solvent (e.g., dichloromethane, ethyl acetate, or toluene)[14][15][16]

-

Alkalinizing agent (e.g., 0.1 M NaOH)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (initial mobile phase)

Procedure:

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution.

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Galanthamine and its Glucuronides

This is a general protocol that should be optimized for your specific application and available SPE sorbent.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

-

Nitrogen evaporator

-

Reconstitution solution (initial mobile phase)

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the IS solution. Dilute with 800 µL of 2% formic acid in water.

-

Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through the cartridge.

-

Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interferences. Apply vacuum to dry the cartridge completely.

-

Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute the analytes.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Caption: Mechanism of Ion Suppression in the ESI source.

Caption: General Workflow for Solid-Phase Extraction (SPE).

References

- An Extraction Assay Analysis for Galanthamine in Guinea Pig Plasma and its Application to Nerve Agent Countermeasures. OMICS International.

- Ion suppression (mass spectrometry) - Wikipedia. Wikipedia.

-

Determination of galantamine in human plasma by LC-MS/MS using carbamazepine as an internal standard: Method validation and application to a pharmacokinetic study of galantamine hydrobromide prolonged-release capsules in healthy Thai volunteers. Taylor & Francis. Available from: [Link]

-

HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available from: [Link]

-

Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters. Available from: [Link]

-

Development and validation of a liquid chromatographic-tandem mass spectrometric method for the determination of galantamine in human heparinised plasma. PubMed. Available from: [Link]

-

LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available from: [Link]

-

Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. Available from: [Link]

-

Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]

-

Quantification of galantamine in human plasma by validated liquid chromatography-tandem mass spectrometry using glimepride as an internal standard: application to bioavailability studies in 32 healthy Korean subjects. PubMed. Available from: [Link]

-

Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available from: [Link]

-

An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]

-

Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard. PubMed. Available from: [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. Available from: [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

-

Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available from: [Link]

-

Development and Validation of a UPLC-ESI-MS Method for Quantitation of the Anti-Alzheimer Drug Galantamine and other Amaryllidaceae Alkaloids in Plants. SciELO. Available from: [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

-

Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. Available from: [Link]

-

Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Request PDF. Available from: [Link]

-

Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available from: [Link]

-

Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

-

Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available from: [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. Available from: [Link]

-

Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Separations. Available from: [Link]

-

LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column. ResearchGate. Available from: [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available from: [Link]

-

Practical and Popular Sample Preparation Techniques for Ion Chromatography. Chromatography Online. Available from: [Link]

-

Distribution analysis of galanthamine, a plant alkaloid, by MS imaging. Sciforum. Available from: [Link]

-

How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available from: [Link]

-

Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. ResearchGate. Available from: [Link]

-

(PDF) METHODS FOR ANALYSIS OF GALANTAMINE HYDROBROMIDE. ResearchGate. Available from: [Link]

-

Solid-Phase Extraction (SPE). Veeprho. Available from: [Link]

-

Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. zefsci.com [zefsci.com]

- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. lcms.cz [lcms.cz]

- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the determination of galantamine in human heparinised plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of galantamine in human plasma by validated liquid chromatography-tandem mass spectrometry using glimepride as an internal standard: application to bioavailability studies in 32 healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. omicsonline.org [omicsonline.org]

Preventing spontaneous hydrolysis of O-Desmethyl galanthamine b-D-glucuronide

Technical Support Center: O-Desmethyl Galanthamine -D-Glucuronide Stability

Ticket ID: ODG-GLUC-STAB-001

Subject: Preventing Spontaneous Hydrolysis & Quantification Errors

Executive Summary

O-Desmethyl galanthamine

"Spontaneous" hydrolysis observed in your data is likely driven by one of two vectors:

-

Ex Vivo Enzymatic Cleavage: Bacterial

-glucuronidase activity in non-sterile matrices (urine/feces). -

In-Source Fragmentation (ISF): A mass spectrometry artifact where the glucuronide cleaves inside the ion source, masquerading as the aglycone (O-desmethyl galanthamine).

This guide provides a self-validating protocol to isolate and eliminate these errors.

Module 1: The Chemistry of Instability

Understanding the enemy.

ODG-Gluc contains a glycosidic bond linking glucuronic acid to the phenolic oxygen of the galanthamine scaffold. While resistant to spontaneous chemical hydrolysis at neutral pH, this bond is the specific target of

Degradation Pathways Diagram

Figure 1: Pathways of ODG-Glucuronide loss. Red arrows indicate physical loss of analyte; Yellow arrows indicate analytical artifacts.

Module 2: Sample Collection & Handling (The "Cold Chain")

Preventing enzymatic hydrolysis before the sample reaches the lab.

The Issue: Urine samples often contain E. coli or other bacteria that secrete

Protocol: The "Stabilization Cocktail"

| Parameter | Specification | Mechanism of Action |

| Inhibitor | Saccharolactone (10 mM final conc.) | Specific transition-state inhibitor of |

| Temperature | 4°C (immediate) | Slows enzymatic kinetics. Avoid -20°C for long-term if possible (freeze-thaw cycles are damaging). |

| pH Control | pH 4.0 – 5.0 | Phenolic glucuronides are stable here. Avoid pH > 8.0 (oxidation risk) or pH < 2.0 (acid hydrolysis). |

| Solvent | Acetonitrile (immediate crash) | If analyzing plasma, protein precipitation with ice-cold ACN denatures enzymes immediately. |

Step-by-Step Stabilization:

-

Pre-load Collection Tubes: Add Saccharolactone (powder or concentrated solution) to collection vessels before adding urine. Target 5–10 mM final concentration.

-

Acidification (Optional but Recommended): Add acetate buffer (pH 4.5) to the sample.

-

Warning: Do not use strong mineral acids (HCl) as they may induce acid hydrolysis of the ether linkage.

-

-

Flash Freeze: If not analyzing immediately, snap freeze in liquid nitrogen or dry ice.

Module 3: LC-MS/MS Troubleshooting (The "Phantom" Hydrolysis)

Distinguishing real degradation from instrument artifacts.

The Issue: Glucuronides are fragile in the electrospray ionization (ESI) source. High temperatures or voltages can cleave the glucuronic acid moiety inside the mass spectrometer. The detector sees the aglycone mass, but it originated from the glucuronide.

Diagnostic Test: The Chromatographic Shift You cannot distinguish ISF from the aglycone by mass alone. You must separate them by time.

-

Inject a pure standard of ODG-Gluc.

-

Monitor two MRM channels:

-

Channel A: ODG-Gluc transition (e.g., 450

274). -

Channel B: ODG Aglycone transition (e.g., 274

215).

-

-

Analyze Retention Times (RT):

-

If you see a peak in Channel B at the exact same retention time as the ODG-Gluc peak in Channel A, you have In-Source Fragmentation.

-

Real ODG (aglycone) should elute later (it is less polar) than ODG-Gluc.

-

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use EDTA instead of Saccharolactone?

A: No. EDTA inhibits metalloproteases but has no effect on

Q2: My standard curve for ODG-Gluc is non-linear at high concentrations. Why? A: This often indicates ISF saturation or dimer formation. Check if your "aglycone" channel signal is increasing disproportionately. Optimize your Declustering Potential (DP) or Cone Voltage . Lowering these values reduces the energy imparted to the molecule, preserving the glucuronide intact.

Q3: Is ODG-Gluc light sensitive? A: Galanthamine derivatives can be sensitive to photo-oxidation. While hydrolysis is the primary concern, it is Good Laboratory Practice (GLP) to use amber vials to prevent N-oxide formation, which can complicate the chromatogram.

Q4: Can I use a general

References

-

Mannens, G. S., et al. "Metabolism of galanthamine in humans." Drug Metabolism and Disposition, vol. 30, no. 5, 2002, pp. 553-560. Link

-

Stachulski, A. V., & Meng, X. "Glucuronides: from mechanism to medicine." Natural Product Reports, vol. 30, 2013, pp. 806-848.[2] Link

-

Fekete, S., et al. "Strategies for Mitigating In-Source Fragmentation in LC-MS." Journal of Chromatography A, vol. 1633, 2020, 461637. Link

- Kitteringham, N. R., et al. "Saccharic acid 1,4-lactone: a potent inhibitor of beta-glucuronidase." Biochemical Journal, vol. 26, 1932. (Foundational reference for Saccharolactone inhibition).

-

US FDA. "Bioanalytical Method Validation Guidance for Industry." (Section on stability of metabolites). Link

Resolving peak tailing issues for polar glucuronide metabolites

Topic: Resolving Peak Tailing & Retention Issues for Glucuronide Metabolites

Welcome to the Advanced Applications Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your glucuronide metabolites are exhibiting poor chromatographic behavior—tailing, splitting, or eluting in the void volume.

Glucuronides present a "polarity paradox" in LC-MS: they are too polar for standard C18 retention yet possess a carboxylic acid moiety (pKa ~3.2) that creates secondary interaction issues. This guide abandons generic advice to focus on the specific physicochemical mechanisms driving these failures and provides self-validating protocols to resolve them.

Module 1: The pH-Ionization Balance (The "3.2 Rule")

The Problem: Glucuronides possess a carboxylic acid group on the sugar moiety with a pKa of approximately 3.1–3.2.[1]

-

At Neutral pH: The molecule is deprotonated (COO⁻), highly polar, and repelled by C18 stationary phases, causing void elution.

-

At Low pH (< 2.5): The molecule is protonated (COOH), increasing hydrophobicity for retention. However, simple acidification (e.g., 0.1% Formic Acid) often fails to provide enough ionic strength to mask secondary silanol interactions, leading to tailing.

The Solution: Buffered Acidification Do not rely solely on formic acid. You must stabilize the ionization state and suppress secondary interactions using a buffered mobile phase.

Protocol: Optimized Mobile Phase A

| Component | Concentration | Function |

|---|---|---|

| Ammonium Formate | 5 mM – 10 mM | Provides ionic strength to reduce silanol interactions. |

| Formic Acid | 0.05% – 0.1% | Adjusts pH to ~3.0 (close to pKa) to suppress full ionization. |

| Water | Balance | High aqueous environment. |

Expert Insight: While counter-intuitive, operating near the pKa (pH 3.0) with a buffer often yields sharper peaks than pH 2.0 (unbuffered) because the ammonium ions effectively block anionic silanol sites on the silica surface that would otherwise drag the glucuronide tail.

Module 2: Stationary Phase Selection (RP vs. HILIC)

Standard C18 columns fail with glucuronides due to "dewetting" (phase collapse) when running 100% aqueous conditions required for retention. You must choose between Aqueous-Stable RP or HILIC .

Workflow Visualization: Column Selection Logic

Figure 1: Decision matrix for selecting the correct stationary phase based on parent drug hydrophobicity.

Option A: Reversed Phase (High Aqueous Stability)

-

Technology: Use "T3" bonding (Waters), "Polar C18" (Phenomenex), or "SB-Aq" (Agilent). These chemistries prevent the C18 chains from self-associating (collapsing) in 100% water.

-

Why it works: Allows starting at 0-1% Organic, maximizing retention of the polar glucuronide.

Option B: HILIC (Hydrophilic Interaction) [2][3][4]

-

Technology: Zwitterionic (ZIC-HILIC) or Amide phases.

-

Why it works: Water is the strong solvent.[2] Glucuronides elute later (high retention) in high-organic conditions.

-

Bonus: High acetonitrile content (typically 70-80%) enhances ESI-MS desolvation, often increasing sensitivity by 5-10x compared to RP.

Module 3: The "Invisible" Chelation Issue

Symptom: Broad tailing that does not respond to pH changes or gradient adjustments. Cause: Glucuronides are ligands. The carboxyl and hydroxyl groups can chelate trace iron or stainless steel in the column frit or LC flow path.

Troubleshooting Protocol:

-

Bypass the Column: Inject a standard. If the peak is sharp (no system tailing), the issue is the column hardware.

-

Passivation: Flush the system with 0.1% Medronic Acid or Phosphoric Acid (disconnect MS source first!) to passivate metal sites.

-

Hardware Upgrade: Switch to PEEK-lined columns or "Bio-inert" LC systems if analyzing trace-level glucuronides.

Module 4: Injection Solvent Mismatch (The #1 User Error)

A "perfect" method often fails because the sample diluent is stronger than the mobile phase, causing the glucuronide to travel through the column faster than the mobile phase can focus it.

| Mode | Mobile Phase A (Initial) | CORRECT Sample Diluent | WRONG Sample Diluent | Result of Error |

| Reversed Phase | 100% Water (Buffered) | 100% Water (or <5% Organic) | 100% Methanol/ACN | Peak splitting, fronting, breakthrough. |

| HILIC | 90% Acetonitrile | 90-100% Acetonitrile | 100% Water | Massive peak distortion, loss of retention. |

Critical Step: If your sample preparation (SPE/LLE) elutes in Methanol, you must evaporate and reconstitute in the initial mobile phase before injection.

Frequently Asked Questions (FAQ)

Q1: My glucuronide peak is splitting into two. Is my column broken?

A: Likely not. Glucuronides can exist as

Q2: Why is my sensitivity so low in RP compared to the parent drug? A: Glucuronides are thermally labile. In the ESI source, they often undergo "in-source fragmentation," losing the glucuronic acid moiety (neutral loss 176 Da) and reverting to the parent mass.

-

Fix: Lower your Source Temperature and Cone Voltage/Fragmentor voltage. Monitor the parent mass to quantify the extent of in-source fragmentation.

Q3: Can I use ion-pairing agents like TEA or TBA? A: For LC-UV, yes. For LC-MS, absolutely not . Non-volatile ion-pairing agents will permanently contaminate your mass spectrometer source and suppress ionization. Stick to volatile buffers (Ammonium Formate/Acetate).

References

-

Agilent Technologies. (2014). Comparing HILIC and RPLC of Morphine and its Glucuronides.[2] Application Note 5990-9584EN.

-

Thermo Fisher Scientific. (2016). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Technical Note.

-

McCalley, D. V. (2017). Understanding and Managing Peak Shapes for Basic and Acidic Compounds in RPLC. Chromatography Today.[5]

-

Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC: A Guide to Silanol and Metal Interactions.

-

Waters Corporation. (2020). Analysis of Polar Metabolites using Atlantis T3 and HILIC Technologies. Application Notebook.[2][8]

Sources

- 1. scispace.com [scispace.com]

- 2. agilent.com [agilent.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. chromtech.com [chromtech.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Storage conditions to maintain O-Desmethyl galanthamine b-D-glucuronide integrity

Technical Support Center: O-Desmethyl Galanthamine -D-Glucuronide

Reference Standard Integrity & Storage Guide[1][2][3][4]

Core Directive: The Stability Profile

As a Senior Application Scientist, I often see researchers treat all glucuronides as equally fragile. This is a mistake. To properly store O-Desmethyl galanthamine

Unlike acyl glucuronides (common in carboxylic acid drugs like diclofenac), ODG-Gluc is a phenolic ether glucuronide .[1][][3]

-

The Good News: It does not undergo acyl migration (isomeric rearrangement), which simplifies chromatography.[]

-

The Bad News: It is highly susceptible to enzymatic hydrolysis (via bacterial

-glucuronidase contamination) and chemical hydrolysis at extreme pH levels.[1][][3][4]

Your storage strategy must prioritize sterility and hydrolytic prevention over isomerization concerns.[][3]

Critical Storage Protocols

A. Solid State (Lyophilized Powder)[2][3][4]

-

Temperature: -20°C (Long-term: -80°C recommended).

-

Container: Amber glass vial (protects against photo-oxidation of the phenolic moiety if trace hydrolysis occurs).[1][][3]

-

Desiccation: Hygroscopic.[][3] Store under argon or nitrogen with desiccant.[] Moisture facilitates spontaneous hydrolysis.[]

B. Stock Solution Preparation (The "Golden Rule")

Never reconstitute the entire vial in aqueous buffer unless you plan to use it immediately.[][4] Water is the enemy of long-term glucuronide stability.[1][3]

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | 100% DMSO | Aprotic solvent prevents hydrolysis.[1][][3][4] High solubility for polar conjugates.[] |

| Alternative | Methanol (MeOH) | Acceptable, but higher evaporation risk than DMSO.[][4] |

| Concentration | 1 mg/mL or 10 mM | High concentration minimizes surface adsorption losses.[][3][4] |

| Storage Temp | -80°C | Stops chemical kinetics.[1][][3] |

| Shelf Life | 6 Months (in DMSO) | Validated by periodic purity checks. |

C. Working Solutions (Aqueous)

Visualizing the Workflow

The following logic tree outlines the decision-making process for handling ODG-Gluc to prevent degradation.

Figure 1: Decision tree for the reconstitution and storage of O-Desmethyl galanthamine

Troubleshooting & FAQs

Q1: I detected a significant peak for O-Desmethyl Galanthamine (parent) in my "pure" standard. Is the vendor product defective?

Diagnosis: Likely In-Situ Hydrolysis .[1][][3][4] Root Cause:

-

Contamination: Non-sterile water used for buffers may contain bacterial

-glucuronidase.[1][][3][4] -

pH Stress: The solution pH drifted > 8.0 or < 3.0.[][4]

-

Thermal Stress: The aqueous working solution was left on the benchtop > 12 hours. Action:

-

Check the ratio of Glucuronide:Parent.[5] If Parent > 2-5%, discard the aliquot.[1][3]

-

Validation: Re-inject a fresh aliquot from the -80°C DMSO stock. If the parent peak disappears, the issue was your working buffer or handling.

Q2: Can I use ultrasonic baths to dissolve the powder?

Answer: Use with caution. While sonication aids solubility, it generates local heat spikes that can cleave the glycosidic bond.[][3] Protocol: Vortex for 30 seconds. If sonication is necessary, use an ice-bath sonicator and limit to 5-second bursts.[1][]

Q3: Why do you recommend DMSO over Methanol for stocks?

Scientific Rationale:

-

Volatility: Methanol evaporates even at -20°C in imperfectly sealed vials, altering the concentration of your standard.[][3] DMSO is non-volatile.[]

-

Cryo-behavior: DMSO freezes as a solid block.[1][][3][4] Methanol can remain semi-fluid or undergo sublimation in frost-free freezers, leading to concentration anomalies.[1][3]

Q4: My LC-MS signal for the Glucuronide is dropping over a long sequence.

Diagnosis: On-column or In-vial degradation. Solution:

Experimental Validation: Purity Check Protocol

Before running a critical DMPK study, validate your stock integrity using this rapid LC-MS workflow.

-

Thaw one aliquot of DMSO stock on ice.

-

Dilute 1:1000 into 0.1% Formic Acid in Water.

-

Monitor Transitions (MRM):

-

Criteria: Impurity peak area must be < 1.5% of the total integrated area.[][4]

References

-

Mannens, G. S., et al. (2002).[4] "The metabolism and excretion of galantamine in rats, dogs, and humans."[3][6][7] Drug Metabolism and Disposition, 30(5), 553-563.[1][3] Link

- Establishes the metabolic pathway and identification of the glucuronide conjug

-

Shipkova, M., et al. (2003).[4] "Stability of glucuronide metabolites in biological fluids." Clinical Biochemistry, 36(2), 101-107.[1][][3]

- Provides foundational data on the hydrolytic instability of glucuronides in aqueous m

-

Toronto Research Chemicals (TRC). "O-Desmethyl Galanthamine beta-D-Glucuronide - Product Data Sheet." Link

- Source for physicochemical properties and specific handling warnings for this c

-

U.S. Food and Drug Administration (FDA). (2018).[][4] "Bioanalytical Method Validation Guidance for Industry." Link

- Defines the regulatory requirement for stability testing of reference standards (freeze-thaw, benchtop stability).

Sources

Validation & Comparative

Navigating the Bioanalytical Maze: A Comparative Guide to the FDA-Compliant Validation of O-Desmethyl Galanthamine β-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug development, the robust validation of bioanalytical methods is a non-negotiable cornerstone for regulatory submission and ultimate clinical success. This is particularly true for metabolites, which can significantly contribute to a drug's overall safety and efficacy profile. This guide provides an in-depth, scientifically grounded comparison of two primary methodologies for the quantitative analysis of O-Desmethyl galanthamine β-D-glucuronide, a significant metabolite of the Alzheimer's disease therapeutic, galantamine. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring a self-validating system of protocols, all while being firmly anchored in the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidelines.

The Analytical Challenge: Why O-Desmethyl Galanthamine β-D-Glucuronide Demands a Meticulous Approach

O-Desmethyl galanthamine is an active metabolite of galantamine, and its subsequent glucuronidation represents a major metabolic pathway.[1] The accurate quantification of this glucuronide conjugate is critical for a comprehensive understanding of galantamine's pharmacokinetics and for fulfilling the FDA's Metabolites in Safety Testing (MIST) guidance. This guidance stipulates that metabolites reaching certain exposure levels in humans must be adequately evaluated for safety.[2]

The inherent physicochemical properties of glucuronide metabolites present unique analytical challenges:

-

Polarity: The addition of the glucuronic acid moiety significantly increases the polarity of the molecule, which can make chromatographic retention and separation from endogenous matrix components difficult.

-

Stability: Glucuronide conjugates can be susceptible to enzymatic degradation by β-glucuronidases present in biological matrices and can also be chemically unstable, particularly at non-physiological pH values.

-

Availability of Reference Standards: The synthesis of pure, stable analytical standards for glucuronide metabolites can be complex and costly.

This guide will compare two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches for the quantification of O-Desmethyl galanthamine β-D-glucuronide in human plasma:

-

Direct Quantification Method: A direct measurement of the intact glucuronide conjugate.

-

Indirect Quantification Method: Measurement of the aglycone (O-Desmethyl galanthamine) following enzymatic hydrolysis of the glucuronide.

Core Principles of FDA Bioanalytical Method Validation

All bioanalytical methods submitted to the FDA must undergo a rigorous validation process to ensure their reliability and reproducibility.[3][4] The key validation parameters, as outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry," are summarized in the table below.[5][6]

| Validation Parameter | Acceptance Criteria (as per FDA Guidance) | Rationale |

| Selectivity & Specificity | No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering components should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. | Ensures the method accurately measures the intended analyte without interference from other matrix components, metabolites, or concomitant medications. |

| Accuracy & Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ) of the nominal concentration. | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |